molecular formula C48H96O2 B14368635 2-Undecylpentadecyl docosanoate CAS No. 92313-29-6

2-Undecylpentadecyl docosanoate

Katalognummer: B14368635
CAS-Nummer: 92313-29-6
Molekulargewicht: 705.3 g/mol
InChI-Schlüssel: MPAKHIDWSSZIQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Undecylpentadecyl docosanoate is a long-chain ester compound. It is characterized by its unique structure, which includes a docosanoate moiety esterified with 2-undecylpentadecyl alcohol. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-undecylpentadecyl docosanoate typically involves the esterification of docosanoic acid with 2-undecylpentadecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Docosanoic acid+2-Undecylpentadecyl alcoholAcid catalyst2-Undecylpentadecyl docosanoate+Water\text{Docosanoic acid} + \text{2-Undecylpentadecyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Docosanoic acid+2-Undecylpentadecyl alcoholAcid catalyst​2-Undecylpentadecyl docosanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Undecylpentadecyl docosanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or alcohols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Docosanoic acid and 2-undecylpentadecyl alcohol.

    Reduction: 2-Undecylpentadecyl alcohol and docosanol.

    Substitution: Corresponding amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Undecylpentadecyl docosanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in cell membrane studies due to its hydrophobic nature.

    Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its stability and hydrophobic properties.

Wirkmechanismus

The mechanism of action of 2-undecylpentadecyl docosanoate primarily involves its interaction with lipid membranes. Its long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption of hydrophobic drugs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Stearyl behenate: An ester formed from stearyl alcohol and behenic acid, known for its lubricating properties.

    Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties, used in the treatment of herpes simplex virus.

Uniqueness

2-Undecylpentadecyl docosanoate is unique due to its specific ester linkage and long hydrophobic chains, which confer distinct physical and chemical properties. Unlike stearyl behenate and docosanol, it is primarily used in industrial applications rather than medicinal purposes.

Eigenschaften

CAS-Nummer

92313-29-6

Molekularformel

C48H96O2

Molekulargewicht

705.3 g/mol

IUPAC-Name

2-undecylpentadecyl docosanoate

InChI

InChI=1S/C48H96O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-30-33-36-39-42-45-48(49)50-46-47(43-40-37-34-31-18-15-12-9-6-3)44-41-38-35-32-29-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3

InChI-Schlüssel

MPAKHIDWSSZIQM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCC)CCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.